rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione, trans
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Overview
Description
rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione, trans: is a chiral organosulfur compound It features a thiolane ring, which is a five-membered ring containing sulfur, with a bromine atom at the third position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of 4-methoxy-1lambda6-thiolane-1,1-dione
Starting Material: 4-methoxy-1lambda6-thiolane-1,1-dione.
Reagent: Bromine (Br₂).
Solvent: Dichloromethane (CH₂Cl₂).
Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
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Resolution of Racemic Mixture
Method: Chiral chromatography or crystallization using a chiral resolving agent.
Purpose: To separate the racemic mixture into its enantiomers.
Industrial Production Methods
Industrial production of rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione may involve large-scale bromination reactions followed by resolution techniques to obtain the desired enantiomer. The process must be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Oxidation Reactions
Reagents: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Conditions: Reactions are usually performed at low temperatures to control the rate of oxidation.
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Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Typically carried out in anhydrous solvents under inert atmosphere.
Major Products
Substitution: Formation of 3-substituted-4-methoxy-1lambda6-thiolane-1,1-dione derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-bromo-4-methoxy-1lambda6-thiolane derivatives with reduced sulfur oxidation states.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Chiral Catalysts: Potential use in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its unique structure.
Biological Activity: Studied for its potential antimicrobial and antifungal properties.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting sulfur-containing biomolecules.
Industry
Material Science:
Mechanism of Action
The mechanism by which rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The sulfur atom in the thiolane ring can undergo redox reactions, impacting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
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rac-(3R,4S)-3-chloro-4-methoxy-1lambda6-thiolane-1,1-dione
- Similar structure with a chlorine atom instead of bromine.
- Different reactivity and potential applications due to the halogen substitution.
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rac-(3R,4S)-3-bromo-4-hydroxy-1lambda6-thiolane-1,1-dione
- Hydroxy group instead of methoxy.
- Different hydrogen bonding capabilities and solubility properties.
Uniqueness
Bromine Substitution: The presence of bromine imparts unique reactivity, making it suitable for specific substitution reactions.
Methoxy Group: Enhances the compound’s solubility in organic solvents and influences its electronic properties.
This detailed overview provides a comprehensive understanding of rac-(3R,4S)-3-bromo-4-methoxy-1lambda6-thiolane-1,1-dione, trans, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2109277-80-5 |
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Molecular Formula |
C5H9BrO3S |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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